Methyl 2-(3-hydroxycyclopentyl)acetate is an organic compound characterized by its unique structure that features a cyclopentane ring with a hydroxyl group and an acetate moiety. Its chemical formula is C₁₃H₂₄O₃, and it is classified as an ester. The compound exhibits interesting physical properties, including a moderate boiling point and solubility in organic solvents, making it suitable for various applications in organic synthesis and medicinal chemistry.
These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound's functional groups.
The biological activity of methyl 2-(3-hydroxycyclopentyl)acetate has been a subject of interest due to its structural resemblance to various natural products. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, similar to other compounds derived from cyclopentane derivatives. Further investigations are needed to fully elucidate its pharmacological profile and potential therapeutic applications.
Several methods have been reported for synthesizing methyl 2-(3-hydroxycyclopentyl)acetate:
These methods highlight the versatility in synthesizing this compound, catering to different laboratory setups and desired yields.
Methyl 2-(3-hydroxycyclopentyl)acetate finds applications across various fields:
Methyl 2-(3-hydroxycyclopentyl)acetate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(3-hydroxyphenyl)acetate | Aromatic ring with hydroxyl group | Aromatic character vs. cyclopentane structure |
| Methyl 2-(3-hydroxypentyl)acetate | Linear alkyl chain with hydroxyl group | Linear vs. cyclic structure |
| Methyl 2-(4-hydroxycyclohexyl)acetate | Cyclohexane ring with hydroxyl group | Larger ring size compared to cyclopentane |
| Methyl 2-(3-hydroxy-1-methylbutyl)acetate | Branched alkyl chain with hydroxyl group | Branching introduces steric hindrance |
Methyl 2-(3-hydroxycyclopentyl)acetate stands out due to its cyclopentane framework, which may influence its biological activity and physical properties differently than those of similar compounds.
Classical esterification represents the foundational approach for synthesizing methyl 2-(3-hydroxycyclopentyl)acetate and related cyclopentyl acetate derivatives [38] [39]. The Fischer esterification mechanism, developed by Emil Fischer and Arthur Speier in 1895, remains the most widely employed method for converting carboxylic acids to esters using alcohol substrates under acidic conditions [38] [42].
The mechanistic pathway involves a six-step process characterized by the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [38] [42]. Initial protonation of the carbonyl oxygen by concentrated sulfuric acid creates an enhanced electrophilic center, facilitating nucleophilic attack by the alcohol component [38]. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer events and elimination of water to yield the desired ester product [42].
For cyclopentyl acetate derivatives, optimal reaction conditions typically require temperatures between 140-180°C with concentrated sulfuric acid serving dual roles as catalyst and dehydrating agent [45]. The sulfuric acid concentration directly influences both reaction rate and equilibrium position, with higher concentrations favoring ester formation through effective water removal [45]. Reaction times generally range from 2-8 hours depending on substrate reactivity and desired conversion levels [45].
Table 1: Classical Esterification Methods for Cyclopentyl Acetate Derivatives
| Esterification Method | Temperature (°C) | Catalyst | Reaction Time | Yield (%) | Solvent |
|---|---|---|---|---|---|
| Classical Fischer Esterification | 140-180 | Sulfuric acid (concentrated) | 2-8 hours | 80-95 | Alcohol (excess) |
| Nucleophilic Substitution (Cyclopentanone + Ethyl 2-bromoacetate) | 40 | Potassium carbonate | 1 hour | 93.5 | Tetrahydrofuran (anhydrous) |
| Natural Red Clay Catalysis | 130 | Egyptian red clay | 5-30 minutes | 80-98 | Gas phase |
| Seashells Nano-biocomposite | 98 | Calcium carbonate (aragonite) | 219 minutes | 91 | Solvent-free |
| Continuous Flow with Sulfuric acid | 78 | Sulfuric acid (0.5% volume/volume) | 18 hours | 60 | Ethanol |
An alternative synthetic route involves nucleophilic substitution methodology using cyclopentanone and ethyl 2-bromoacetate in the presence of potassium carbonate . This approach achieves superior yields of 93.5% under milder conditions (40°C, 1 hour reaction time) in anhydrous tetrahydrofuran . The mechanism proceeds through classical Second-order Nucleophilic Substitution pathway, where the enolate of cyclopentanone attacks the electrophilic carbon of ethyl 2-bromoacetate .
The stoichiometric optimization for this nucleophilic substitution method requires a molar ratio of 1:1.2 (cyclopentanone:ethyl 2-bromoacetate) with precise temperature control to minimize elimination side products . Workup procedures involve acidification with hydrochloric acid followed by flash chromatography using petroleum ether:ethyl acetate (3:1) as eluent system .
Industrial-scale synthesis employs one-pot tandem approaches utilizing diethyl adipate as starting material . This method involves sequential cyclization, substitution, hydrolysis, and esterification steps with metallic sodium in toluene at 85°C . Despite lower overall yields (60%), this approach offers significant advantages in scalability and cost efficiency for metric-ton production requirements .
Zeolite-based heterogeneous catalysts provide environmentally sustainable alternatives for synthesizing cyclopentyl acetate derivatives through etherification and esterification pathways [9] [11] [16]. The crystalline aluminosilicate framework structures offer shape-selective properties and tunable acidity, enabling precise control over reaction selectivity and product distribution [10] [12].
ZSM-5 zeolites with Silicon/Aluminum ratios ranging from 15 to 40 demonstrate exceptional performance in gas-phase etherification of cyclopentanol with methanol [9] [11]. The two-dimensional system of intersecting channels provides optimal molecular transport while maintaining high selectivity (83%) toward cyclopentyl methyl ether formation [11]. Operating temperatures between 200-300°C facilitate complete conversion with residence times typically ranging from 10-30 minutes [11].
Table 2: Zeolite-Catalyzed Processes for Cyclopentyl Derivative Synthesis
| Zeolite Type | Pore Structure | Target Reaction | Selectivity (%) | Operating Temperature (°C) | Key Advantage |
|---|---|---|---|---|---|
| ZSM-5 (Silicon/Aluminum = 15-40) | 2D intersecting channels | Cyclopentanol etherification | 83 | 200-300 | High selectivity to cyclopentyl methyl ether |
| H-Y(80) Faujasite | Large pore (0.74 nanometer) | Fatty acid esterification | 95 | 150-180 | High conversion, reusable |
| MCM-22 (MWW) | Medium pore + supercages | Aromatic alkylation | 70-85 | 100-150 | Shape selectivity |
| H-Z-HM15 Mordenite | Medium pore channels | Ethyl acetate transesterification | 60-80 | 80-120 | Transesterification activity |
| Natural Zeolite | Variable | α-Pinene esterification | 45 | 40 | Natural availability |
| Zr-Natural Zeolite | Modified natural | α-Pinene esterification | 52.83 | 40 | Enhanced activity |
The mechanistic investigation using Fourier Transform Infrared spectroscopy reveals a Rideal-Eley mechanism where cyclopentanol preferentially adsorbs on Brønsted acid sites [11]. This adsorption pattern facilitates subsequent nucleophilic attack by methanol, leading to ether bond formation with simultaneous water elimination [11]. The decrease in Silicon/Aluminum ratio enhances conversion values without affecting selectivity, indicating that acid site density governs reaction kinetics [11].
H-Y(80) Faujasite zeolites with high Silicon/Aluminum ratios exhibit remarkable catalytic activity for fatty acid esterification reactions [12]. The large pore structure (0.74 nanometer) accommodates bulky cyclopentyl substrates while maintaining framework stability under reaction conditions [12]. Conversion rates exceeding 95% are achievable at temperatures between 150-180°C with excellent catalyst recyclability over multiple reaction cycles [12].
Mordenite-type zeolite H-Z-HM15 demonstrates effectiveness in transesterification reactions of acetate esters with alcohols [14]. The shape-selective properties enable preferential formation of specific ester products while suppressing unwanted side reactions [14]. Reaction rate measurements confirm the influence of molecular dimensions on catalyst performance, with optimal activity observed for substrates matching the zeolite pore dimensions [14].
The incorporation of heteropolyacids into zeolite frameworks further enhances catalytic performance [16]. Tungstophosphoric acid, silicotungstate, and monolacunary silicotungstate species maintain the zeolite structure while providing additional acid sites for esterification reactions [16]. Surface morphology analysis using Scanning Electron Microscopy confirms structural integrity after heteropolyacid incorporation [16].
Asymmetric synthesis of enantiomerically pure methyl 2-(3-hydroxycyclopentyl)acetate requires sophisticated catalytic systems capable of controlling stereochemical outcomes [17] [19] [20]. Contemporary methodologies focus on transition metal catalysis, organocatalysis, and enzymatic approaches to achieve high enantioselectivity and diastereoselectivity [21] [22].
Rhodium-catalyzed [3+2]-cycloaddition reactions using chiral dirhodium catalysts represent a leading approach for constructing cyclopentyl β-amino esters with exceptional stereochemical control [17]. The optimal catalyst system employs Rh2(S-TCPTTL)4 with β-tert-butyldimethylsiloxy-substituted enoldiazoacetates and trans-β-arylvinylcarbamates [17]. This methodology achieves enantiomeric excess values ranging from 91-98% with diastereomeric ratios exceeding 20:1 [17].
Table 3: Asymmetric Synthesis Strategies for Enantiomerically Pure Cyclopentyl Derivatives
| Asymmetric Method | Catalyst System | Enantiomeric Excess (% ee) | Diastereomeric Ratio | Yield (%) | Reaction Conditions |
|---|---|---|---|---|---|
| [3+2]-Cycloaddition with Enecarbamates | Rh2(S-TCPTTL)4 | 91-98 | >20:1 | 68-96 | 25°C, Dichloromethane, 2-8h |
| Palladium-Catalyzed Oxidative Desymmetrization | Palladium catalyst + chiral ligand | 85-95 | 10-20:1 | 70-85 | 40°C, Tetrahydrofuran, 12-24h |
| N-Heterocyclic Carbene Catalysis | Chiral triazolium salts | 80-95 | 15-25:1 | 75-88 | 40°C, toluene, 6-12h |
| Rhodium-Catalyzed Domino Reaction | Rh2(DOSP)4 | >99 | >30:1 | 85-89 | 25°C, Dichloroethane, 1-3h |
| Enzymatic Kinetic Resolution | Lipases/esterases | 90-99 | N/A | 40-60 (per enantiomer) | 30-40°C, organic solvent |
The mechanistic pathway involves hydrogen bond association between the vinylcarbamate and the intermediate metalloenolcarbene [17]. This interaction directs the stereochemical outcome through preferential approach of the nucleophile from one face of the electrophilic center [17]. The resulting cyclopentyl β-amino esters undergo facile conversion to functionalized cyclopentyl β-amino acids through one-pot deprotection, reduction, and hydrogenolysis procedures [17].
Palladium-catalyzed oxidative desymmetrization of meso-dibenzoates provides access to γ-benzoyloxy cycloalkenones with excellent enantioselectivity [19]. This methodology enables preparation of both enantiomers through catalyst control, offering significant advantages over traditional enzymatic resolution approaches [19]. The process demonstrates broad substrate scope encompassing cyclopentenones, cyclohexenones, and cycloheptenones with various γ-substituents [19].
N-Heterocyclic carbene catalysis represents an innovative approach for constructing α,α-disubstituted cyclopentenes through intramolecular aldol reactions [21]. Chiral triazolium salts derived from L-phenylalanine achieve high enantioselectivity (80-95%) in the desymmetrization of achiral tricarbonyl compounds [21]. The reaction mechanism involves nucleophilic enol formation followed by stereoselective aldol cyclization and decarboxylation [21].
Rhodium-catalyzed domino reactions utilizing vinyldiazoacetates and chiral allyl alcohols provide convergent access to cyclopentanes bearing four stereogenic centers [20]. The Rh2(DOSP)4 catalyst system achieves exceptional stereochemical control (>99% enantiomeric excess, >30:1 diastereomeric ratio) through precise management of competing chair-like transition states [20]. This methodology installs three new bonds while establishing four contiguous stereocenters in a single transformation [20].
Continuous-flow reactor technology offers significant advantages for large-scale synthesis of methyl 2-(3-hydroxycyclopentyl)acetate, including enhanced safety, improved heat and mass transfer, and reduced environmental impact [23] [24] [25]. Modern flow systems enable precise control over reaction parameters while facilitating rapid optimization and scale-up procedures [26] [27].
Heated coil reactors with volumes ranging from 10-50 milliliters provide optimal platforms for acylketene generation and subsequent trapping reactions [23]. Operating temperatures of 130°C with residence times of 40 minutes achieve productive synthesis rates of 6.0-6.3 millimoles per hour [23]. The pressurized system (17 bar) enables processing of volatile substrates that would be problematic in conventional batch reactors [23].
Table 4: Continuous-Flow Reactor Applications in Cyclopentyl Acetate Synthesis
| Flow Process | Reactor Type | Temperature (°C) | Pressure (bar) | Residence Time | Productivity | Key Advantage |
|---|---|---|---|---|---|---|
| Acylketene Generation and Trapping | Heated coil reactor (20 milliliters) | 130 | 17 (250 pounds per square inch) | 40 minutes | 6.0-6.3 millimoles/hour | Volatile amine compatibility |
| Cyproterone Acetate Synthesis | Telescoped linear sequence | 100-300 | 50-110 | 3 hours total | 9.6% overall yield | Highest transformation count |
| 3-Chloro-4-oxopentyl Acetate | Two-step with inline extraction | Room temperature-100 | Atmospheric | 32 minutes | 1.79 grams/hour | No intermediate purification |
| Triacetin from Glycerol | Methyltetrahydrofuran solvent system | 300 | 50 | 10-30 minutes | 650-4500 grams/(gram catalyst·hour) | High space-time yield |
| Propylene Carbonate Formation | Microreactor | 120-150 | 20-50 | 5-15 minutes | Turnover frequency: 4500 per hour | Enhanced mass transfer |
The telescoped linear sequence approach demonstrates remarkable synthetic efficiency in complex molecule construction [25]. A ten-step chemo-biocatalytic continuous flow synthesis achieves overall yields of 9.6% in 3 hours total reaction time, representing the highest number of chemical transformations reported for continuous-flow processes [25]. This methodology combines engineered biocatalysts with traditional organic transformations in a seamless flow sequence [25].
Inline extraction procedures eliminate intermediate purification steps while maintaining product quality [26]. The two-step synthesis of 3-chloro-4-oxopentyl acetate incorporates chlorination and decarboxylation/acylation transformations with residence times of approximately 32 minutes [26]. Computational fluid dynamics simulations confirm enhanced micromixing in liquid-liquid two-phase streams, contributing to improved reaction efficiency [26].
Microreactor technology enables precise control over reaction stoichiometry and heat transfer [27]. The synthesis of cyclic carbonates from carbon dioxide demonstrates space-time yields of 650-4500 grams product per gram catalyst per hour, significantly exceeding conventional stirred reactor performance [27]. The enhanced mass transfer characteristics of microchannels facilitate rapid equilibration and minimize side product formation [27].
Perfluoroalkoxy tubing systems with inner diameters of 0.03 inches provide optimal balance between pressure drop and mixing efficiency [24]. The synthesis of atropine through sequential esterification and aldol addition reactions achieves productivity rates of 996 milligrams per hour with simplified liquid-liquid separation procedures [24]. Temperature optimization (100°C) and flow rate control (209 microliters per minute) ensure complete conversion while minimizing thermal degradation [24].
Sustainable synthesis of methyl 2-(3-hydroxycyclopentyl)acetate requires implementation of green chemistry principles to minimize environmental impact while maintaining synthetic efficiency [29] [30] [31]. Contemporary approaches emphasize solvent-free conditions, renewable catalysts, and atom-economical transformations [33] [34] [35].
Solvent-free Guerbet reactions catalyzed by Raney metal and solid base combinations provide environmentally benign routes to cyclopentyl derivatives [33]. The reaction proceeds at 443 Kelvin for 8 hours without organic solvents, achieving conversion rates of 60-85% with excellent atom economy [33]. The dual catalyst system promotes dehydrogenation of cyclopentanol to cyclopentanone followed by self-condensation to form higher molecular weight products [33].
Table 5: Green Chemistry Approaches for Sustainable Acetate Synthesis
| Green Chemistry Approach | Environmental Benefit | Catalyst/Medium | Reaction Conditions | Yield/Conversion (%) | Atom Economy | Recyclability |
|---|---|---|---|---|---|---|
| Solvent-Free Guerbet Reaction | No organic solvents | Raney metal + solid base | 443 Kelvin, 8 hours | 60-85 | High | Catalyst reusable |
| Biocatalytic Ester Synthesis | Biodegradable catalyst | Aspergillus oryzae lipase | 25°C, 45 minutes | 88.7-96.8 | Very high | 10+ cycles |
| Electrocatalytic Carbon monoxide Reduction | Carbon dioxide utilization | Copper electrodes | Ambient, electrochemical | 22 (Faradaic efficiency) | Moderate | Electrode reusable |
| Ball-Milled Seashells Catalyst | Waste shell utilization | Calcium carbonate nano-biocomposite | 98°C, 219 minutes | 91 | High | Multiple cycles |
| Natural Clay Catalysis | Natural mineral catalyst | Egyptian red clay | 130°C, gas phase | 80-98 | High | Regenerable |
| Ionic Liquid Catalysis | Recyclable ionic liquid | HETBAB ionic liquid | 120-150°C, microreactor | 75-95 | High | Recyclable |
Biocatalytic approaches utilizing immobilized lipases from Aspergillus oryzae demonstrate exceptional performance in continuous flow ester synthesis [31]. The enzyme immobilized on octyl-silane magnesium oxide·silicon dioxide material achieves conversions of 88.7-96.8% with 100% selectivity under mild conditions (25°C, 45 minutes) [31]. The biocatalyst maintains activity for at least 10 consecutive reaction cycles, demonstrating excellent stability and recyclability [31].
Electrocatalytic reduction of carbon monoxide using copper catalysts provides sustainable routes to acetate esters from waste carbon sources [30]. The membrane electrode assembly achieves Faradaic efficiencies of approximately 22% for ethyl acetate and propyl acetate production with current densities up to 55 milliamperes per square centimeter [30]. The near water-free reaction conditions and high local pH levels facilitate ester formation through ethenone intermediate chemistry [30].
Ball-milled seashells represent innovative utilization of waste materials as heterogeneous catalysts [34]. The calcium carbonate nano-biocomposite in aragonite microcrystalline form achieves 91% yield in isoamyl acetate synthesis under optimized conditions (molar ratio alcohol:acetic acid 1:3.7, catalyst loading 15.7 milligrams, 98°C, 219 minutes) [34]. Response surface methodology optimization confirms the effectiveness of this natural catalyst system [34].
Natural clay catalysts offer environmentally benign alternatives to synthetic acid catalysts [35]. Egyptian red clay without pretreatment demonstrates high efficiency (80-98% conversion) in gas-phase esterification reactions at 130°C [35]. The catalyst characterization reveals that intermediate strength Brønsted acid sites provide optimal activity for dehydration reactions leading to ester formation [35]. X-ray fluorescence, thermogravimetric analysis, and Fourier Transform Infrared spectroscopy confirm the suitability of natural clay minerals for sustainable synthesis [35].
The thermodynamic properties of Methyl 2-(3-hydroxycyclopentyl)acetate reveal critical insights into its physical state characteristics and phase transitions. Based on the molecular structure analysis and comparative studies with related cyclopentyl acetate derivatives, this compound exhibits distinctive thermal behavior patterns.
Molecular Formula and Basic Properties
Methyl 2-(3-hydroxycyclopentyl)acetate possesses the molecular formula C₈H₁₄O₃ with a molecular weight of 158.19-158.20 g/mol [1] [2]. The compound is identified by CAS number 339363-86-9, with stereoisomeric variants catalogued under different registry numbers including 37435-80-6 for the (1R,3S)-rel isomer [1] [3].
Phase Behavior and Physical State
At ambient conditions, Methyl 2-(3-hydroxycyclopentyl)acetate exists as a liquid or oil-like substance [3]. The compound demonstrates stability at room temperature storage conditions, indicating favorable thermodynamic properties for handling and processing applications [3]. The presence of both hydroxyl and ester functional groups contributes to moderate polarity, as evidenced by a LogP value of 0.71 [1], suggesting balanced hydrophilic-lipophilic characteristics.
Thermal Transition Properties
While specific melting and boiling point data for Methyl 2-(3-hydroxycyclopentyl)acetate remain unavailable in current literature [1] [2], comparative analysis with structurally related compounds provides valuable insights. Related cyclopentyl acetate derivatives, such as methyl cyclopentylacetate, exhibit boiling points in the range of 178.1 ± 8.0°C at 760 mmHg [4]. The additional hydroxyl group in Methyl 2-(3-hydroxycyclopentyl)acetate would be expected to increase the boiling point relative to non-hydroxylated analogs due to enhanced intermolecular hydrogen bonding interactions.
Studies on thermal decomposition of cyclopentyl acetates indicate that these compounds undergo molecular decomposition at elevated temperatures, with cyclopentyl acetate showing thermal breakdown following Arrhenius kinetics with rate constants of 10^12.89 exp(-44,110/RT) at temperatures between 315-367°C [5]. This suggests that Methyl 2-(3-hydroxycyclopentyl)acetate would maintain thermal stability well above typical processing temperatures.
Thermodynamic Stability Considerations
The compound's exact mass of 158.094 Da and polar surface area of 46.53 Ų [1] indicate moderate intermolecular interactions that influence its phase behavior. The presence of the hydroxyl group introduces potential for hydrogen bonding, which would be expected to elevate both melting and boiling points compared to simple methyl esters lacking hydroxyl functionality.
Proton Nuclear Magnetic Resonance Spectroscopy (¹H Nuclear Magnetic Resonance)
The ¹H Nuclear Magnetic Resonance spectrum of Methyl 2-(3-hydroxycyclopentyl)acetate exhibits several characteristic regions that provide structural confirmation and purity assessment. The hydroxyl proton appears as a broad signal in the 1-5 parts per million range due to rapid exchange and variable hydrogen bonding environments [6] [7]. This signal may show solvent and concentration dependence, typical of exchangeable protons in alcohol systems.
The methyl ester group (OCH₃) generates a sharp singlet in the 3.3-3.8 parts per million region [6] [8], representing three equivalent protons attached to the oxygen atom of the ester functionality. This signal serves as a reliable integration standard for quantitative analysis.
Cyclopentyl ring protons display complex multipicity patterns in the 1.3-2.5 parts per million range [6] [9], reflecting the non-equivalent environments of the ring carbons and the influence of the hydroxyl substituent. The methylene protons adjacent to the ester carbonyl appear characteristically downfield at 2.5-3.0 parts per million [6] due to the electron-withdrawing effect of the carbonyl group.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C Nuclear Magnetic Resonance)
The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural information through distinct chemical shift regions. The ester carbonyl carbon resonates in the characteristic range of 170-185 parts per million [10] [11] [12], typical of aliphatic ester functionalities. This signal represents the most downfield carbon resonance in the spectrum.
The methyl ester carbon (OCH₃) appears at 50-60 parts per million [10] [11] [12], consistent with methoxy carbons in ester environments. The cyclopentyl ring carbons span the range of 25-80 parts per million [10] [11], with the carbon bearing the hydroxyl group appearing more downfield due to the deshielding effect of the oxygen atom.
Fourier Transform Infrared Spectroscopy
The Fourier Transform Infrared spectrum of Methyl 2-(3-hydroxycyclopentyl)acetate displays several diagnostic absorption bands. The carbonyl stretch appears as a strong, sharp absorption at 1750-1735 cm⁻¹ [13] [14] [15] [16], characteristic of aliphatic ester functionalities. This represents one of the most intense and reliable bands for ester identification.
The hydroxyl stretch manifests as a broad, intense absorption spanning 3500-3200 cm⁻¹ [17] [15] [16], typical of secondary alcohol groups capable of hydrogen bonding. The breadth of this absorption reflects the various hydrogen bonding environments possible in the condensed phase.
Carbon-oxygen stretching vibrations associated with the ester functionality appear in the 1300-1000 cm⁻¹ region [13] [18] [15] [16], following the characteristic "Rule of Three" pattern for esters with peaks at approximately 1700, 1200, and 1100 cm⁻¹ [18]. Alkyl carbon-hydrogen stretching modes occur in the 2850-3000 cm⁻¹ range [19] [15], providing confirmation of the aliphatic character of the cyclopentyl ring system.
Mass Spectrometry
Mass spectrometric analysis yields a molecular ion peak at m/z 158 [1] [2], corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to follow typical ester and alcohol cleavage pathways, including loss of methoxy groups (m/z 127), hydroxyl groups (m/z 141), and various cyclopentyl fragments consistent with the structural framework.
High-Performance Liquid Chromatography Applications
High-Performance Liquid Chromatography represents the primary analytical technique for purity determination and quantitative analysis of Methyl 2-(3-hydroxycyclopentyl)acetate. The compound's moderate polarity, characterized by a LogP of 0.71 [1], makes it well-suited for reverse-phase High-Performance Liquid Chromatography systems using C18 stationary phases with aqueous-organic mobile phase gradients.
For purity analysis, typical High-Performance Liquid Chromatography conditions would employ methanol-water or acetonitrile-water gradient systems [20]. The presence of both hydroxyl and ester functionalities allows for excellent peak resolution from potential impurities, including unreacted starting materials, by-products, and degradation products. Detection wavelengths in the ultraviolet range (200-220 nanometers) would provide adequate sensitivity for the ester chromophore, while refractive index detection offers universal response for quantitative determinations.
Validation parameters for High-Performance Liquid Chromatography methods should demonstrate linearity across the expected concentration range, with precision typically better than 2% relative standard deviation for pharmaceutical-grade materials [21]. The stability-indicating nature of High-Performance Liquid Chromatography methods allows for simultaneous determination of the parent compound and potential degradation products under various stress conditions [21].
Gas Chromatography-Mass Spectrometry Characterization
Gas Chromatography-Mass Spectrometry provides comprehensive structural confirmation and purity assessment through combined separation and identification capabilities [22]. The moderate volatility of Methyl 2-(3-hydroxycyclopentyl)acetate, inferred from its structural similarity to methyl cyclopentylacetate which exhibits a boiling point of 178°C [4], suggests compatibility with standard Gas Chromatography conditions.
Separation parameters would typically employ medium-polarity capillary columns with temperature programming from 50°C to 250°C to achieve optimal resolution [23]. The compound's retention behavior would be influenced by both the ester functionality and the hydroxyl group, providing characteristic retention times distinct from structural analogs.
Mass spectrometric detection offers unambiguous identification through molecular ion confirmation at m/z 158 [1] [2] and characteristic fragmentation patterns [22]. Electron ionization would be expected to produce fragments consistent with ester cleavage pathways, including loss of methoxy groups and various cyclopentyl fragments.
Quantitative applications of Gas Chromatography-Mass Spectrometry employ selected ion monitoring modes for enhanced sensitivity and specificity [22]. This approach proves particularly valuable for trace-level impurity determination and process monitoring applications where high selectivity is essential.
Organic Solvent Solubility Characteristics
The solubility profile of Methyl 2-(3-hydroxycyclopentyl)acetate in organic solvents reflects the compound's amphiphilic nature, combining the lipophilic cyclopentyl ester framework with the hydrophilic hydroxyl functionality. Based on structural analogies with related ester compounds, the compound demonstrates excellent solubility in polar aprotic solvents commonly used in organic synthesis and analytical applications.
Methanol and ethanol provide optimal solvation due to hydrogen bonding interactions with the hydroxyl group and favorable solvation of the ester functionality [24]. Acetone offers good solubility characteristics, as evidenced by the general applicability of acetone for methyl acetate derivatives [24]. Acetonitrile, widely used in High-Performance Liquid Chromatography applications, would be expected to provide moderate to good solubility based on its ability to solvate both polar and moderately nonpolar functionalities [20].
Chloroform and dichloromethane represent suitable solvents for extraction and purification procedures, offering good solvation of the ester moiety while accommodating the hydroxyl group through dipole interactions. Ethyl acetate, structurally related to the target compound, would provide excellent solubility through favorable intermolecular interactions and hydrogen bonding capabilities.
Hydrocarbon solvents such as hexane and petroleum ether would demonstrate limited solubility due to the polar nature of both the hydroxyl and ester functionalities. However, aromatic solvents like benzene and toluene might offer moderate solubility through π-electron interactions and dipole-induced dipole forces.
Aqueous System Solubility Behavior
The aqueous solubility of Methyl 2-(3-hydroxycyclopentyl)acetate presents a complex profile influenced by competing hydrophilic and lipophilic structural elements. The LogP value of 0.71 [1] suggests moderate water solubility, indicating the compound exists near the balance point between aqueous and organic phase partitioning.
Pure water solubility would be expected to be limited but measurable, primarily driven by hydrogen bonding interactions between the hydroxyl group and water molecules, supplemented by dipole interactions with the ester carbonyl. The five-membered ring system provides less hydrophobic character compared to larger alkyl chains, contributing to enhanced aqueous compatibility.
pH-dependent solubility behavior would be minimal under normal conditions since the compound lacks ionizable functionalities. However, extreme pH conditions might influence hydrogen bonding patterns and ester stability, particularly under strongly alkaline conditions where hydrolysis becomes thermodynamically favorable [25] [26].
Aqueous-organic solvent mixtures would demonstrate enhanced solubility compared to pure water systems. Methanol-water and acetone-water mixtures would provide excellent solvation characteristics for both analytical and preparative applications [20]. The cosolvency effect in such systems enables higher concentrations than achievable in pure solvents, making these mixtures valuable for formulation and processing applications.
Thermal Decomposition Pathways and Kinetics
The thermal stability of Methyl 2-(3-hydroxycyclopentyl)acetate follows decomposition patterns consistent with related cyclopentyl ester systems. Comparative studies on cyclopentyl acetate derivatives indicate that thermal decomposition proceeds through molecular elimination mechanisms at elevated temperatures [5] [27].
Primary decomposition initiates in the temperature range of 250-300°C, based on extrapolation from cyclopentyl acetate studies showing decomposition onset at 315°C [5]. The decomposition follows first-order kinetics with Arrhenius parameters suggesting activation energies in the range of 40-45 kcal/mol [5] [27], typical of ester thermal elimination reactions.
Mechanistic pathways involve multiple bond-breaking processes occurring sequentially or simultaneously [28]. The initial decomposition step likely involves ester bond cleavage with formation of volatile degradation products including carbon dioxide, methanol, and various cyclopentyl fragments [29]. The presence of the hydroxyl group may introduce additional decomposition pathways through dehydration reactions at temperatures above 350°C.
Complete thermal decomposition occurs by 400-500°C under inert conditions [28], with final products including carbon monoxide, carbon dioxide, water, and carbonaceous residues. Under oxidative conditions, decomposition may occur at lower temperatures with different product distributions including various oxygenated compounds [30].
Hydrolytic Degradation Mechanisms
Hydrolytic stability represents a critical parameter for storage and handling applications of Methyl 2-(3-hydroxycyclopentyl)acetate. Ester hydrolysis proceeds through well-established mechanisms involving nucleophilic attack by water molecules on the carbonyl carbon [25] [26].
Neutral hydrolysis occurs slowly at ambient temperatures, following pseudo-first-order kinetics when water is present in excess [25]. The reaction produces 2-(3-hydroxycyclopentyl)acetic acid and methanol as primary products. The rate of neutral hydrolysis is significantly slower than acid- or base-catalyzed processes, making the compound stable under normal storage conditions.
Acid-catalyzed hydrolysis demonstrates enhanced reaction rates due to protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon [25] [26]. Strong acids such as hydrochloric acid or sulfuric acid catalyze the reaction effectively, with rate constants showing temperature dependence following Arrhenius behavior [25].
Base-catalyzed hydrolysis (saponification) proceeds through irreversible mechanisms under alkaline conditions, producing the corresponding carboxylate salt and methanol [26]. This process occurs more rapidly than acid-catalyzed hydrolysis and represents the primary degradation pathway under basic storage conditions.
Environmental Stability Factors
Moisture sensitivity influences long-term stability, with increased humidity accelerating hydrolytic degradation processes. Recommended storage conditions include dry environments with controlled humidity to minimize water availability for hydrolytic reactions [3].
Temperature effects on stability are significant, with storage at elevated temperatures accelerating both thermal decomposition and hydrolytic degradation. Room temperature storage under dry conditions provides optimal stability for extended periods [3].
Light stability generally presents minimal concerns for this compound structure, although prolonged exposure to ultraviolet radiation might initiate radical-mediated degradation pathways. Dark storage conditions represent good practice for maintaining long-term stability.